N-[(1-Benzyl-1H-pyrrol-2-yl)methyl]-3,5,5-trimethyl-N-(propan-2-yl)hexanamide
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Overview
Description
N-[(1-Benzyl-1H-pyrrol-2-yl)methyl]-3,5,5-trimethyl-N-(propan-2-yl)hexanamide is a complex organic compound that features a pyrrole ring, a benzyl group, and a hexanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Benzyl-1H-pyrrol-2-yl)methyl]-3,5,5-trimethyl-N-(propan-2-yl)hexanamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Benzylation: The pyrrole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Amidation: The final step involves the reaction of the benzylated pyrrole with 3,5,5-trimethylhexanoyl chloride in the presence of a base like triethylamine to form the desired hexanamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Benzyl-1H-pyrrol-2-yl)methyl]-3,5,5-trimethyl-N-(propan-2-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride as a base and an appropriate nucleophile.
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced forms of the benzyl group.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-[(1-Benzyl-1H-pyrrol-2-yl)methyl]-3,5,5-trimethyl-N-(propan-2-yl)hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1-Benzyl-1H-pyrrol-2-yl)methyl]-3,5,5-trimethyl-N-(propan-2-yl)hexanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-Benzylpyrrole: Shares the pyrrole and benzyl groups but lacks the hexanamide chain.
3,5,5-Trimethylhexanamide: Contains the hexanamide chain but lacks the pyrrole and benzyl groups.
Uniqueness
N-[(1-Benzyl-1H-pyrrol-2-yl)methyl]-3,5,5-trimethyl-N-(propan-2-yl)hexanamide is unique due to its combination of a pyrrole ring, benzyl group, and hexanamide chain. This unique structure imparts specific chemical and biological properties that are not found in the individual components alone.
Properties
CAS No. |
5934-97-4 |
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Molecular Formula |
C24H36N2O |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
N-[(1-benzylpyrrol-2-yl)methyl]-3,5,5-trimethyl-N-propan-2-ylhexanamide |
InChI |
InChI=1S/C24H36N2O/c1-19(2)26(23(27)15-20(3)16-24(4,5)6)18-22-13-10-14-25(22)17-21-11-8-7-9-12-21/h7-14,19-20H,15-18H2,1-6H3 |
InChI Key |
FUKDEYHDYASBMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=CN1CC2=CC=CC=C2)C(=O)CC(C)CC(C)(C)C |
Origin of Product |
United States |
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